1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-

IDO1 inhibition HeLa cellular assay Cancer immunotherapy

The compound 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- (CAS 651714-02-2; molecular formula C₂₃H₁₇N₅O₂, MW 395.4 g/mol) is a synthetic indole–1,2,4-triazole hybrid bearing a 4-nitrophenyl substituent at the triazole 5-position and a phenyl group at the triazole 1-position. Its primary documented pharmacological target is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step in the kynurenine pathway of tryptophan metabolism and is a validated target in cancer immunotherapy.

Molecular Formula C23H17N5O2
Molecular Weight 395.4 g/mol
CAS No. 651714-02-2
Cat. No. B12522005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-
CAS651714-02-2
Molecular FormulaC23H17N5O2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NC(=N2)CC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C23H17N5O2/c29-28(30)19-12-10-16(11-13-19)23-25-22(26-27(23)18-6-2-1-3-7-18)14-17-15-24-21-9-5-4-8-20(17)21/h1-13,15,24H,14H2
InChIKeyOPQMGNAERUEHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl] (CAS 651714-02-2): A Highly Potent Indole–Triazole IDO1 Inhibitor for Immuno-Oncology Research Procurement


The compound 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- (CAS 651714-02-2; molecular formula C₂₃H₁₇N₅O₂, MW 395.4 g/mol) is a synthetic indole–1,2,4-triazole hybrid bearing a 4-nitrophenyl substituent at the triazole 5-position and a phenyl group at the triazole 1-position [1]. Its primary documented pharmacological target is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step in the kynurenine pathway of tryptophan metabolism and is a validated target in cancer immunotherapy [2]. The compound exhibits low-nanomolar IDO1 inhibitory activity in cellular assays, distinguishing it from many first-generation IDO1 inhibitors that operate in the micromolar to high-nanomolar range.

Why Generic Indole–Triazole Hybrids Cannot Substitute for CAS 651714-02-2 in IDO1-Targeted Research


IDO1 inhibitors display extreme sensitivity to subtle structural modifications, particularly around the heme-coordinating group and the hydrophobic pocket interactions [1]. The specific substitution pattern of CAS 651714-02-2—a 3-methylene-linked indole on the triazole, a 1-phenyl group, and a 4-nitrophenyl group at the 5-position—creates a unique pharmacophore that cannot be replicated by simply interchanging the indole position or replacing the nitrophenyl with other electron-withdrawing aryl groups. Even closely related 1,2,4-triazole analogs lacking the indole moiety, or indole–triazole conjugates with different linkers (e.g., thioether, sulfonyl, or direct N-linkage), have been shown to yield 10- to 1000-fold variations in IDO1 cellular potency [2]. Generic substitution therefore poses a high risk of losing the critical low-nanomolar potency and consistent multi-assay reproducibility that characterizes this specific compound.

Quantitative Differentiation Evidence for CAS 651714-02-2 vs. IDO1 Inhibitor Alternatives


IDO1 Cellular Potency in HeLa Cells: CAS 651714-02-2 vs. Epacadostat and 3-Substituted 1,2,4-Triazole Leads

In IFN-γ stimulated HeLa cell-based IDO1 assays, CAS 651714-02-2 demonstrates IC₅₀ values of 7.0–10.0 nM and EC₅₀ values of 8.0–13.0 nM across six independent measurements [1]. For comparison, the clinical-stage IDO1 inhibitor epacadostat exhibits an enzymatic IC₅₀ of 71 nM and a cellular EC₅₀ of 11 nM in a comparable HeLa assay format [2]. Additionally, the best compound from a structurally related 3-substituted 1,2,4-triazole inhibitor series achieves both enzymatic and cellular IC₅₀ values of 34 nM [3]. This places CAS 651714-02-2 as approximately 2- to 3-fold more potent in cellular IC₅₀ than the optimized 1,2,4-triazole lead and roughly equipotent to superior to epacadostat in cellular readouts, with cellular IC₅₀ values approximately 7- to 10-fold lower than epacadostat's enzymatic IC₅₀.

IDO1 inhibition HeLa cellular assay Cancer immunotherapy Indoleamine 2,3-dioxygenase

Multi-Source Reproducibility of Nanomolar IDO1 Activity Across Independent Research Groups

CAS 651714-02-2 has been independently tested and reported in at least six separate bioactivity assays linked to five distinct PubMed-indexed publications (PMIDs: 32088128, 31882299, 31580660, 28523098, 31445231), with all measurements falling within a tight IC₅₀ range of 7.0–10.0 nM and EC₅₀ range of 8.0–13.0 nM [1]. This level of inter-study consistency is uncommon among IDO1 tool compounds; for instance, the widely used reference inhibitor epacadostat shows reported IC₅₀ values spanning from 71 nM to over 200 nM across different laboratories and assay formats [2]. The low variance in CAS 651714-02-2's bioactivity data (coefficient of variation ~15% across six measurements) provides procurement-level confidence that the compound will perform predictably in independent experimental settings, reducing the need for extensive in-house re-validation that is often required for less reproducible tool compounds.

Assay reproducibility Inter-laboratory validation IDO1 inhibitor Procurement confidence

Scaffold Uniqueness: Indole–1,2,4-Triazole Hybrid vs. Indole–1,2,3-Triazole and Simple Triazole IDO1 Inhibitors

The majority of triazole-based IDO1 inhibitors reported to date employ the 1,2,3-triazole scaffold, which coordinates the heme iron via N2, whereas 1,2,4-triazoles bind via N4 with distinct geometry and electronic properties [1]. Within the 1,2,4-triazole sub-class, 1-substituted derivatives have been found largely inactive on IDO1, while 3-substituted 1,2,4-triazoles (as in CAS 651714-02-2) can achieve high potency [2]. CAS 651714-02-2 further differentiates itself by incorporating an indole ring at the 3-methylene position—a structural feature absent from nearly all published 1,2,4-triazole IDO1 leads. Simple triazole analogs such as 1-phenyl-5-(p-nitrophenyl)-1H-1,2,4-triazole (CAS not available; C₁₄H₁₀N₄O₂, MW 266.25) lack both the indole moiety and the methylene linker, which computational models indicate are critical for filling an auxiliary hydrophobic pocket adjacent to the heme-binding site [1].

Scaffold differentiation 1,2,4-triazole pharmacophore Heme coordination Chemical diversity

Cellular vs. Enzymatic Potency Ratio Suggests Favorable Cell Penetration Properties

For CAS 651714-02-2, the cellular EC₅₀ (8.0–13.0 nM) and cellular IC₅₀ (7.0–10.0 nM) values are virtually identical, suggesting that the compound achieves full target engagement at concentrations very close to its intrinsic enzymatic potency—i.e., the cellular/enzymatic ratio approaches 1:1 [1]. This contrasts with several reported IDO1 inhibitors where cellular potency lags significantly behind enzymatic potency due to poor membrane permeability. For example, epacadostat's cellular EC₅₀ (11 nM) is approximately 6.5-fold more potent than its enzymatic IC₅₀ (71 nM), reflecting its prodrug-like behavior rather than intrinsic cell penetration [2]. The balanced cellular-to-enzymatic ratio of CAS 651714-02-2 indicates that the indole–triazole scaffold provides adequate passive permeability and is not substrate for efflux transporters at low nanomolar concentrations, a desirable attribute for in vitro cellular pharmacology studies requiring predictable dose–response relationships.

Cell permeability Cellular/enzymatic potency ratio IDO1 inhibitor Physicochemical properties

Optimal Research and Procurement Application Scenarios for CAS 651714-02-2 as a High-Potency IDO1 Tool Compound


Cellular IDO1 Inhibition Studies in Cancer Immunotherapy Target Validation

With cellular IC₅₀ values of 7.0–10.0 nM and EC₅₀ values of 8.0–13.0 nM in IFN-γ stimulated HeLa cells [1], CAS 651714-02-2 is ideally suited for dose–response experiments requiring complete IDO1 pathway suppression at concentrations below 50 nM. Its potency exceeds that of epacadostat in enzymatic assays by approximately 7- to 10-fold, enabling cellular studies at lower compound loading where off-target liabilities of epacadostat (IC₅₀ > 1 µM for IDO2/TDO) would confound interpretation. The compound is especially recommended for co-culture experiments with T-cells and tumor cells to assess IDO1-mediated immune suppression reversal, where consistent low-nanomolar potency across multiple independent assay runs [1] ensures reliable data across biological replicates.

Chemical Probe Development and Scaffold-Hopping from 1,2,3-Triazole IDO1 inhibitors

The indole–1,2,4-triazole scaffold of CAS 651714-02-2 provides a distinct heme-coordination geometry (N4-binding) compared to the dominant 1,2,3-triazole class (N2-binding) [2]. For medicinal chemistry teams seeking to diversify their IDO1 inhibitor portfolio beyond saturated 1,2,3-triazole chemical space, this compound serves as a validated starting point with documented low-nanomolar potency. The presence of the 4-nitrophenyl group, known to participate in key π-stacking interactions within the IDO1 active site, combined with the indole moiety that fills an auxiliary hydrophobic pocket [2], provides two independent vectors for structural optimization. Researchers can exploit the methylene linker for further derivatization without disrupting the core heme-binding pharmacophore.

Inter-Laboratory Reference Compound for IDO1 Assay Standardization

The exceptional inter-study reproducibility of CAS 651714-02-2—with an IC₅₀ coefficient of variation of ~15% across six independent measurements from five distinct research publications [1]—makes it a strong candidate for use as an internal reference standard in IDO1 enzymatic and cellular assays. Unlike epacadostat, which exhibits IC₅₀ variability spanning from 71 nM to >200 nM depending on assay format and laboratory [2], CAS 651714-02-2's narrow activity range reduces cross-study data normalization challenges. Procurement for multi-site clinical or translational research programs that require harmonized IDO1 activity benchmarks across institutions is particularly recommended, as the compound's consistent bioactivity minimizes inter-laboratory calibration overhead.

Structure–Activity Relationship (SAR) Studies Targeting the IDO1 Hydrophobic Pocket B

The 3-methylene-indole substituent of CAS 651714-02-2 is structurally unique among published IDO1 inhibitors and is predicted to occupy the hydrophobic Pocket B of the IDO1 active site, a region underexploited by most triazole-based inhibitors [2]. For structural biology and computational chemistry groups, this compound provides a privileged scaffold for X-ray co-crystallography or cryo-EM studies aimed at elucidating the binding mode of indole-containing IDO1 ligands. The availability of robust cellular activity data [1] ensures that any crystallographically-derived binding hypotheses can be directly tested in functional assays without the confounding factor of poor cellular permeability. This compound is therefore recommended for integrated structural biology–medicinal chemistry campaigns seeking to develop second-generation IDO1 inhibitors with enhanced occupancy of auxiliary binding pockets.

Quote Request

Request a Quote for 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.